Abexinostat hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Abexinostat Hydrochloride is an experimental drug candidate primarily developed for cancer treatment. It is a novel, broad-spectrum hydroxamic acid-based inhibitor of histone deacetylase (HDAC). This compound has shown potential in pre-clinical and clinical studies for treating various types of cancer, including B-cell lymphoma and other malignancies .
Preparation Methods
The synthesis of Abexinostat Hydrochloride involves multiple steps, starting with the preparation of the core benzofuran structure. The synthetic route typically includes the following steps:
Formation of Benzofuran Core: The benzofuran core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Functionalization: The benzofuran core is then functionalized with various substituents, including the dimethylamino group and the hydroxycarbamoyl group.
Final Assembly: The final assembly involves coupling the functionalized benzofuran with other components to form the complete Abexinostat molecule.
Industrial production methods focus on optimizing these steps to ensure high yield and purity. The process involves stringent reaction conditions, including controlled temperatures, pressures, and the use of specific catalysts to facilitate the reactions .
Chemical Reactions Analysis
Abexinostat Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group.
Reduction: Reduction reactions can occur at the hydroxycarbamoyl group.
Substitution: Substitution reactions can take place at various positions on the benzofuran core.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Abexinostat Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the effects of HDAC inhibition on various biochemical pathways.
Biology: Investigated for its role in modulating gene expression and protein function through histone deacetylation.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly B-cell lymphoma, non-Hodgkin lymphoma, and chronic lymphocytic leukemia.
Industry: Utilized in the development of new HDAC inhibitors and other related compounds for therapeutic use
Mechanism of Action
Abexinostat Hydrochloride exerts its effects by inhibiting histone deacetylase enzymes. These enzymes are responsible for removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression. By inhibiting these enzymes, this compound promotes a more relaxed chromatin structure, resulting in increased gene expression, particularly of tumor suppressor genes. This leads to the inhibition of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Abexinostat Hydrochloride is compared with other HDAC inhibitors such as:
Vorinostat: Another HDAC inhibitor used for treating cutaneous T-cell lymphoma.
Romidepsin: Used for treating peripheral T-cell lymphoma.
Belinostat: Approved for treating relapsed or refractory peripheral T-cell lymphoma.
What sets this compound apart is its unique pharmacokinetic profile and oral dosing schedule, which allows for continuous exposure at concentrations required for efficient tumor cell killing. This makes it a potentially less-toxic treatment option with a wider therapeutic index .
Biological Activity
Abexinostat hydrochloride is a novel histone deacetylase (HDAC) inhibitor that has garnered attention in cancer research due to its potential therapeutic applications. This article explores the biological activity of Abexinostat, focusing on its mechanisms, efficacy in clinical trials, and preclinical studies.
Abexinostat functions primarily as a pan-HDAC inhibitor , which means it targets multiple HDAC enzymes involved in the regulation of gene expression through chromatin remodeling. By inhibiting these enzymes, Abexinostat alters the acetylation status of histones, leading to changes in chromatin structure and ultimately affecting gene expression patterns that are crucial for cancer cell proliferation and survival. This inhibition can induce apoptosis (programmed cell death) and inhibit tumor growth by disrupting the cell cycle and enhancing the effects of other therapeutic agents such as chemotherapy and radiation .
Pharmacological Profile
- Chemical Classification : Hydroxamic acid-based HDAC inhibitor
- Administration : Oral
- Dosing Regimen : Typically administered at 80 mg twice daily for 14 days within a 21-day cycle .
Phase II Trials
Abexinostat has been evaluated in several clinical trials, particularly for hematologic malignancies such as non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL). A notable phase II trial showed:
- Patient Population : 100 patients with relapsed/refractory NHL or CLL.
- Overall Response Rate (ORR) : 28%, with complete responses observed in 5% of patients.
- Specific Responses :
- Follicular lymphoma: ORR of 56%
- T-cell lymphoma: ORR of 40%
- Diffuse large B-cell lymphoma: ORR of 31%
Adverse events were common, with grade 3 or higher events reported in 88% of patients, primarily thrombocytopenia (80%), neutropenia (27%), and anemia (12%) .
Case Studies
In a study involving nasopharyngeal carcinoma (NPC) models, Abexinostat demonstrated significant anti-tumor effects when combined with cisplatin or radiation therapy. The study utilized patient-derived xenografts to assess efficacy:
- Dosage : Abexinostat was administered at 12.5 mg/kg twice daily for four days a week over three weeks.
- Findings : Significant depletion of the DNA-repair protein RAD51 was observed, suggesting a mechanism by which Abexinostat enhances the efficacy of DNA-damaging agents .
Preclinical Studies
Preclinical investigations have further elucidated the biological activity of Abexinostat. In vitro studies have shown that:
- Abexinostat induces cytotoxic effects across various cancer cell lines, including those resistant to conventional therapies.
- It enhances the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins, contributing to increased cancer cell death .
Summary of Findings
The following table summarizes key findings regarding the biological activity and clinical efficacy of Abexinostat:
Study Type | Target Cancer | Dosage | Overall Response Rate | Adverse Events |
---|---|---|---|---|
Phase II Trial | NHL, CLL | 80 mg BID | 28% | Thrombocytopenia (80%) |
Preclinical Study | Nasopharyngeal Carcinoma | 12.5 mg/kg BID | Significant anti-tumor effect | Depletion of RAD51 |
Properties
CAS No. |
783356-67-2 |
---|---|
Molecular Formula |
C21H24ClN3O5 |
Molecular Weight |
433.9 g/mol |
IUPAC Name |
3-[(dimethylamino)methyl]-N-[2-[4-(hydroxycarbamoyl)phenoxy]ethyl]-1-benzofuran-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C21H23N3O5.ClH/c1-24(2)13-17-16-5-3-4-6-18(16)29-19(17)21(26)22-11-12-28-15-9-7-14(8-10-15)20(25)23-27;/h3-10,27H,11-13H2,1-2H3,(H,22,26)(H,23,25);1H |
InChI Key |
DCLVURDKBXJXFG-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=C(OC2=CC=CC=C21)C(=O)NCCOC3=CC=C(C=C3)C(=O)NO.Cl |
Canonical SMILES |
CN(C)CC1=C(OC2=CC=CC=C21)C(=O)NCCOC3=CC=C(C=C3)C(=O)NO.Cl |
Key on ui other cas no. |
783356-67-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.